molecular formula C20H19Cl2N3O3S3 B2800001 4-(azepan-1-ylsulfonyl)-N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)benzamide CAS No. 325734-03-0

4-(azepan-1-ylsulfonyl)-N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)benzamide

Cat. No.: B2800001
CAS No.: 325734-03-0
M. Wt: 516.47
InChI Key: HFUZSBCWQVXDDS-UHFFFAOYSA-N
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Description

4-(azepan-1-ylsulfonyl)-N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of sulfonylureas. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(azepan-1-ylsulfonyl)-N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. The process may start with the preparation of the thiazole and benzamide intermediates, followed by the introduction of the azepane and sulfonyl groups under controlled conditions. Common reagents used in these steps include thionyl chloride, sulfonyl chlorides, and various amines.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(azepan-1-ylsulfonyl)-N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzamide or thiazole rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(azepan-1-ylsulfonyl)-N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonylureas and thiazole derivatives, such as:

    Glibenclamide: A well-known sulfonylurea used in diabetes treatment.

    Thiazole-based drugs: Compounds with thiazole rings that exhibit various biological activities.

Properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19Cl2N3O3S3/c21-17-11-15(18(22)30-17)16-12-29-20(23-16)24-19(26)13-5-7-14(8-6-13)31(27,28)25-9-3-1-2-4-10-25/h5-8,11-12H,1-4,9-10H2,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFUZSBCWQVXDDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=C(SC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19Cl2N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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